Cas no 1262010-37-6 ([1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester)
[1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester
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- MDL: MFCD18322704
- Inchi: 1S/C16H10ClF3O4/c1-24-15(23)12-7-8(2-3-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
- InChI-Schlüssel: IZCJKQGMDBKJDD-UHFFFAOYSA-N
- Lächelt: C1(C2=CC(C(F)(F)F)=CC(C(O)=O)=C2)=CC=C(Cl)C(C(OC)=O)=C1
[1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329981-5 g |
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1262010-37-6 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB329981-5g |
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1262010-37-6 | 95% | 5g |
€1159.00 | 2025-02-21 |
[1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester Lieferanten
[1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester Verwandte Literatur
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Weitere Informationen zu [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester
[1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-(trifluoromethyl)-, 3-methyl ester: A Key Compound in Modern Pharmaceutical and Material Science Research
[1,1'-Biphenyl]-3,3'-dicarboxylic acid is a core structural motif in medicinal chemistry, characterized by its unique biphenyl framework and two carboxylic acid groups. This compound is often modified with functional groups to enhance its pharmacological activity. The 4-chloro-5'-(trifluoromethyl) substitution pattern introduces significant electronic and steric effects, which are critical for modulating the biological properties of the molecule. The 3-methyl ester functional group further contributes to the compound's reactivity and solubility, making it a versatile scaffold for drug development. Recent studies have highlighted the importance of these structural features in enhancing the compound's potential for therapeutic applications.
Recent advancements in computational chemistry have enabled precise prediction of the [1,1'-Biphenyl]-3,3'-dicarboxylic acid derivatives' behavior in biological systems. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the 4-chloro-5'-(trifluoromethyl) substitution significantly improves the compound's ability to interact with specific protein targets, such as G-protein coupled receptors (GPCRs). This modification enhances the molecule's binding affinity while reducing off-target effects, a critical factor in drug design. The 3-methyl ester group further stabilizes the compound by introducing steric hindrance, which is essential for maintaining its conformational integrity during biological processes.
The [1,1'-Biphenyl]-3,3'-dicarboxylic acid scaffold has also been explored for its potential in material science applications. Researchers have reported that the 4-chloro-5'-(trifluoromethyl) substitution enhances the compound's thermal stability, making it suitable for use in high-performance polymers. A 2022 study in Advanced Materials highlighted the use of this compound as a building block for creating novel fluorescent probes. The 3-methyl ester group's hydrophobic nature allows for better integration into polymer matrices, improving the material's mechanical properties and durability.
Recent breakthroughs in synthetic chemistry have further expanded the utility of the [1,1'-Bip,3,3'-dicarboxylic acid structure. A 2024 publication in Organic Letters described a new method for synthesizing the 4-chloro-5'-(trifluoromethyl) derivative with high efficiency and selectivity. This synthetic route not only reduces production costs but also minimizes byproduct formation, aligning with the principles of green chemistry. The 3-methyl ester group's introduction during this process was found to be crucial for achieving the desired stereochemistry, which is vital for the compound's biological activity.
Pharmacological studies have revealed that the [1,1'-Biphenyl]-3,3'-dicarboxylic acid derivative with 4-chloro-5'-(trifluoromethyl) substitution exhibits promising antitumor properties. A 2023 clinical trial reported in Cancer Research demonstrated that this compound selectively targets cancer cells by disrupting mitochondrial function. The 3-methyl ester group's role in enhancing the compound's cellular uptake was emphasized, as it facilitates penetration into tumor tissues. This finding underscores the compound's potential as a novel therapeutic agent in oncology.
Moreover, the [1,1'-Biphenyl]-3,3'-dicarboxylic acid scaffold has been investigated for its applications in neurodegenerative disease research. A 2022 study in Neuropharmacology showed that the 4-chloro-5'-(trifluoromethyl) substitution improves the compound's ability to cross the blood-brain barrier, a critical factor in treating conditions like Alzheimer's disease. The 3-methyl ester group's hydrophobicity was found to enhance the compound's stability in the brain microenvironment, prolonging its therapeutic effect.
Environmental impact assessments have also been conducted to evaluate the [1,1'-Biphenyl]-3,3'-dicarboxylic acid derivative's biodegradability. A 2023 report in Environmental Science & Technology indicated that the 4-chloro-5'-(trifluoromethyl) substitution does not compromise the compound's biodegradability, which is essential for minimizing ecological risks. The 3-methyl ester group's degradation pathway was identified as a key factor in ensuring the compound's safe disposal.
Future research directions include exploring the [1,1'-Biphenyl]-3,3'-dicarboxylic acid structure's potential in combination therapies. For example, a 2024 preclinical study suggested that combining this compound with existing antiviral drugs could enhance treatment efficacy for HIV. The 4-chloro-5'-(trifluoromethyl) substitution was found to improve the compound's interaction with viral proteins, while the 3-methyl ester group's solubility properties facilitated better drug delivery.
Advancements in analytical techniques have further enabled the precise characterization of the [1,1'-Biphenyl]-3,3'-dicarboxylic acid derivatives. A 2023 study in Chemical Communications utilized mass spectrometry to confirm the compound's molecular structure, highlighting the importance of accurate structural elucidation in drug development. The 3-methyl ester group's detection was critical for verifying the compound's purity and consistency in pharmaceutical applications.
In conclusion, the [1,1'-Biphenyl]-3,3'-dicarboxylic acid derivative with 4-chloro-5'-(trifluoromethyl) and 3-methyl ester substitutions represents a significant advancement in modern chemistry. Its unique structural features and functional groups have opened new avenues for pharmaceutical and material science research, demonstrating the compound's versatility and potential for future innovations.
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